3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid is a compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound is classified under the isoxazole family, which consists of heterocyclic organic compounds featuring an isoxazole ring. The specific structure includes a bromophenyl group and a hydroxymethyl substituent, contributing to its chemical properties and biological activities.
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid falls under the category of small molecules within organic compounds. It is classified as an isoxazole, specifically a carboxylic acid derivative due to the presence of the carboxylic acid functional group in its structure. This classification highlights its relevance in pharmaceuticals and organic synthesis.
The synthesis of 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid can be achieved through several methodologies, primarily involving the formation of the isoxazole ring followed by functional group modifications.
The synthetic route typically requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Techniques such as chromatography may be employed for purification.
The molecular formula for 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid is , with a molar mass of 298.09 g/mol. The structure features:
The compound's IUPAC name is 3-((4-bromophenyl)(hydroxy)methyl)isoxazole-4-carboxylic acid, with a specific SMILES representation: O=C(C1=CON=C1C(C2=CC=C(Br)C=C2)O)O
.
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid can participate in various chemical reactions:
These reactions require specific conditions such as catalysts or heat to proceed efficiently. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm product formation.
Relevant data indicates that this compound's melting point and boiling point are not widely reported but can be determined experimentally during synthesis or characterization processes .
3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid has potential applications in scientific research, particularly in medicinal chemistry:
The isoxazole ring serves as a strategic bioisostere in neurological drug design, replacing traditional heterocycles while enhancing target engagement and metabolic stability. This five-membered heterocycle (containing adjacent oxygen and nitrogen atoms) exhibits dipole characteristics that favor interactions with ionotropic glutamate receptors, particularly AMPA and kainate subtypes [4]. Its electron-withdrawing nature modulates the electron density of adjacent substituents, enhancing hydrogen-bonding capacity at synaptic binding pockets. Compared to 1,2,4-oxadiazole or pyrazole analogs, the isoxazole core in 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid provides superior metabolic resistance against hepatic dehydrogenases due to decreased ring oxidation potential [4]. This bioisosteric advantage is quantified in Table 1.
Table 1: Bioisosteric Comparison of Heterocyclic Scaffolds
Heterocycle | Dipole Moment (D) | Metabolic Half-life (hr) | Glutamate Receptor IC₅₀ (μM) |
---|---|---|---|
Isoxazole | 2.75 | 3.2 | 0.45 |
1,2,4-Oxadiazole | 3.12 | 1.8 | 0.68 |
Pyrazole | 1.90 | 0.9 | 1.20 |
The 4-carboxylic acid moiety further enables bioisosteric mimicry of endogenous glutamate’s γ-carboxylate group, facilitating competitive antagonism. Molecular dynamics simulations confirm that the isoxazole-carboxylic acid system maintains bond distances (C5–O = 1.36 Å, C4–C=O = 1.46 Å) compatible with the GluA2 ligand-binding domain, achieving optimal van der Waals overlap (88%) compared to natural ligands [4].
The 4-bromophenyl group demonstrates critical steric and electronic contributions to receptor affinity. Systematic SAR studies reveal that para-bromine substitution maximizes antagonist potency at kainate receptors (Ki = 0.28 μM) compared to meta-bromine (Ki = 1.7 μM) or unsubstituted phenyl (Ki = 8.3 μM) analogs [1]. The bromine atom’s halogen bonding with backbone carbonyls (e.g., Pro516 in GluK1) and hydrophobic filling of a conserved subpocket enhance binding stability by ~2.3 kcal/mol, as quantified by isothermal titration calorimetry [1] [3].
Table 2: SAR of Aryl Substitutions on Isoxazole Scaffold
Aryl Substituent | GluK1 Ki (μM) | LogP | Hydrophobic Contact Surface (%) |
---|---|---|---|
4-Bromo | 0.28 | 2.3 | 92 |
4-Chloro | 0.31 | 2.1 | 90 |
4-Methyl | 1.05 | 2.0 | 85 |
4-Methoxy | 5.80 | 1.2 | 72 |
Phenyl (unsubstituted) | 8.30 | 1.8 | 68 |
Crucially, removal of the hydroxymethyl linker between phenyl and isoxazole—as in 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid—reduces GluK1 affinity by 15-fold (Ki = 4.2 μM) [3] [5]. This confirms the hydroxy group’s role in forming a hydrogen-bond network with Thr655 and Ser621, as visualized in crystallographic complexes [1].
The hydroxy-methyl carboxylic acid unit enables strategic polarity balancing for central nervous system penetration. While the carboxylic acid contributes high aqueous solubility (LogS = -2.8), the lipophilic 4-bromophenyl group (π-system = 68 Ų) and isoxazole ring (LogP = 0.9) collectively elevate calculated LogP to 2.3 ± 0.2, facilitating passive diffusion across the blood-brain barrier [1]. Molecular weight optimization at 298.09 g/mol falls within the 250–350 Da "BBB sweet spot," avoiding P-glycoprotein recognition [1] [4].
Table 3: Blood-Brain Barrier Permeation Parameters
Parameter | Value | BBB Penetration Threshold |
---|---|---|
Calculated LogP | 2.3 ± 0.2 | >1.5 |
Topological Polar Surface Area | 78.9 Ų | <90 Ų |
Hydrogen Bond Donors | 2 (OH, COOH) | ≤3 |
Molecular Weight | 298.09 g/mol | <450 g/mol |
P-gp Substrate Probability | 0.18 | <0.5 |
Carboxylic acid esterification (e.g., ethyl ester prodrug) increases in vitro BBB permeability (Pe = 28 × 10⁻⁶ cm/s) by 12-fold compared to the free acid but introduces enzymatic lability. Conversely, methyl substitution at the hydroxymethyl position ablates hydrogen bonding without LogP improvement, reducing receptor occupancy by 60% [1] [4].
The isoxazole-phenyl dihedral angle governs ligand geometry for precise receptor complementarity. X-ray crystallography of 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid confirms a near-perpendicular orientation (85°–89°) between ring systems, stabilized by intramolecular hydrogen bonding (O-H···Nisoxazole = 2.02 Å) [1]. This conformation preorganizes the molecule for target binding, reducing the entropic penalty of receptor docking by 3.8 kcal/mol versus flexible analogs [1] [3].
Bromine’s steric bulk further constrains rotational freedom, elevating the rotational energy barrier to 14.2 kcal/mol compared to 8.5 kcal/mol for unsubstituted derivatives (Table 4). Molecular dynamics simulations (300 K, 100 ns) show the brominated derivative maintains ≤30° torsional deviation, whereas chlorine or methyl analogs exhibit ≥60° fluctuation—explaining their 3-fold lower receptor residence times [1] [5].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3